1-Benzoylpyrrolidin-3-one
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Overview
Description
1-Benzoylpyrrolidin-3-one is a nitrogen-containing heterocyclic compound with the molecular formula C11H11NO2 It is a derivative of pyrrolidinone, characterized by a benzoyl group attached to the nitrogen atom of the pyrrolidinone ring
Preparation Methods
1-Benzoylpyrrolidin-3-one can be synthesized through several methods. One classical approach involves the 1,3-dipolar cycloaddition between a nitrone and an olefin, which forms the pyrrolidinone ring . Another method includes the hydroxylation of 1-benzoylpyrrolidine using Aspergillus sp., followed by stereoselective esterification with a commercial lipase . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-Benzoylpyrrolidin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions typically yield the corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the benzoyl group can be replaced by other functional groups.
Transamidation: This reaction involves the exchange of the amide group with another amine under aqueous conditions, often using reagents like DTBP and TBAI.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzoylpyrrolidin-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: This compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals, as well as in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Benzoylpyrrolidin-3-one involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Benzoylpyrrolidin-3-one can be compared with other similar compounds, such as:
1-Benzoylpyrrolidin-2-one: This compound has a similar structure but differs in the position of the benzoyl group.
Benzoylpiperidin-2-one: Another related compound with a six-membered ring instead of a five-membered pyrrolidinone ring.
Benzoylazepan-2-one: This compound features a seven-membered ring, offering different steric and electronic properties.
The uniqueness of this compound lies in its specific ring structure and the position of the benzoyl group, which influence its reactivity and biological activity.
Properties
Molecular Formula |
C11H11NO2 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
1-benzoylpyrrolidin-3-one |
InChI |
InChI=1S/C11H11NO2/c13-10-6-7-12(8-10)11(14)9-4-2-1-3-5-9/h1-5H,6-8H2 |
InChI Key |
YQCKBNGBBUHFST-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1=O)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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